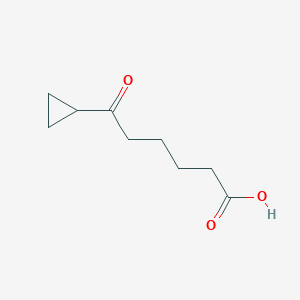

6-Cyclopropyl-6-oxohexanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-cyclopropyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYSWLBWCYNGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645364 | |

| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-89-7 | |

| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Stabilizing Mechanisms of the Cyclopropyl Moiety in Oxohexanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, has emerged as a uniquely valuable substituent in modern medicinal chemistry. Its incorporation into molecular scaffolds often imparts significant improvements in pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which the cyclopropyl ring confers stability, particularly within the context of oxohexanoic acid derivatives—a structural motif relevant to various therapeutic agents. We will dissect the intricate electronic architecture, conformational constraints, and metabolic resilience endowed by this small ring system. This document moves beyond a mere listing of properties to explain the underlying causality, offering field-proven insights for drug development professionals. Detailed protocols for synthesis and analysis are provided to create a self-validating framework for researchers applying these principles.

Chapter 1: The Cyclopropyl Group: A Privileged Scaffold in Medicinal Chemistry

The cyclopropyl ring is increasingly utilized in drug design to navigate the complex challenges of transitioning candidates from preclinical to clinical stages.[1] Its prevalence is not accidental but a consequence of its profound and predictable influence on a molecule's properties. Key features of the cyclopropane ring include the coplanarity of its three carbon atoms, relatively short and strong C-C (1.51 Å) and C-H bonds, and an enhanced π-character in its carbon-carbon bonds.[1] These attributes allow the cyclopropyl ring to address multiple common roadblocks in drug discovery, such as enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects.[1] In molecules like the antiplatelet drug Ticagrelor and the antibiotic Trovafloxacin, the cyclopropyl moiety is a critical component for achieving the desired therapeutic profile.

Chapter 2: Electronic Architecture and Stability

The stability and unique reactivity of the cyclopropyl group stem from its distinct electronic structure, which deviates significantly from other alkyl groups.[2] This is primarily understood through the lens of strain theory and molecular orbital descriptions.

The Walsh Orbital Model: Unveiling the π-Character

The inherent angle strain in the cyclopropane ring (C-C-C angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons) forces the carbon atoms to adopt a hybridization state with more p-character in the endocyclic C-C bonds. This rehybridization results in the formation of "bent" bonds. The Walsh orbital model provides a powerful description, where a basis set of three sp² orbitals is directed toward the center of the ring, and three p-orbitals are oriented tangentially. The combination of these orbitals generates a set of molecular orbitals where the highest occupied molecular orbitals (HOMOs) possess significant π-character, analogous to a double bond.[3] This allows the cyclopropyl group to participate in conjugation with adjacent π-systems.[2][3]

Caption: Walsh orbital diagram showing π-character generation.

A Duality of Electronic Influence

Computational and experimental studies reveal that the cyclopropyl group exhibits a dual electronic nature. It acts as an inductive electron-withdrawing group due to the higher s-character of its exocyclic C-H bonds, while simultaneously serving as a potent resonance electron-donating group when adjacent to an electron-deficient center, such as the carbonyl group in an oxohexanoic acid.[2] This dichotomy is a cornerstone of its utility in fine-tuning the electronic environment of a pharmacophore.

Data Presentation: Comparative Electronic Parameters

The following table summarizes key quantitative data from computational and experimental studies, highlighting the electronic effects of the cyclopropyl group compared to other common alkyl substituents.[2]

| Parameter | Cyclopropyl | Isopropyl | tert-Butyl | Phenyl | Method/System |

| Hammett Constant (σp) | -0.15 | -0.15 | -0.20 | -0.01 | Substituted Benzenes |

| Taft Steric Parameter (Es) | -0.42 | -0.47 | -1.54 | -2.55 | Ester Hydrolysis |

| C-H Bond Dissociation Energy (kcal/mol) | ~106 | ~98.5 | ~96.5 | - | Gas Phase |

Enhanced Metabolic Stability

A significant advantage of incorporating a cyclopropyl ring is the frequent enhancement of metabolic stability.[4] The C-H bonds on a cyclopropyl ring are shorter, stronger, and have a higher bond dissociation energy compared to those in more typical aliphatic systems.[1][4] This increased strength raises the activation energy required for the initial hydrogen atom abstraction step by metabolic enzymes like cytochrome P450 (CYP), often reducing the rate of oxidative metabolism at that position.[4] This can divert metabolism away from the cyclopropyl-containing part of the molecule, increasing the drug's half-life and potentially reducing drug-drug interactions.[4]

Chapter 3: Conformational Control and Steric Influence

The rigid, planar nature of the cyclopropyl ring makes it a powerful tool for controlling molecular conformation, a critical factor in optimizing drug-receptor interactions.

The Cyclopropyl Group as a "Conformational Lock"

Unlike a flexible alkyl chain, the cyclopropyl group has very limited conformational freedom. When incorporated into a molecule, it acts as a "conformational lock," restricting the rotation of adjacent bonds and reducing the number of accessible low-energy conformers.[1][5] This pre-organization of the molecule into a more defined shape can reduce the entropic penalty of binding to a target receptor, thereby enhancing potency.[1] In an oxohexanoic acid derivative, placing a cyclopropyl group along the chain can fix the spatial relationship between the carboxylic acid and the oxo group, orienting them for optimal interaction with a binding site.

The "Cyclopropyl Effect": Driving Unexpected Conformations

Recent studies have uncovered a phenomenon termed the "cyclopropyl effect," where the presence of a spiro-fused cyclopropane ring on a cyclohexane system can cause adjacent bulky substituents to favor an axial position over the typically more stable equatorial position.[6][7] This counterintuitive preference is attributed to unique steric and electronic interactions. While an oxohexanoic acid is an acyclic system, this principle highlights the profound and sometimes non-obvious steric influence the cyclopropyl group can exert on neighboring parts of a molecule, forcing them into conformations that might not otherwise be favored.

A related conformational anomaly is observed in secondary N-cyclopropyl amides, which exhibit a significantly higher population of the sterically less favorable E-rotamer (cis) compared to other aliphatic secondary amides.[8] This demonstrates that the cyclopropyl ring's influence extends beyond simple steric bulk to alter the fundamental energetic landscape of adjacent functional groups.

Chapter 4: Synthesis and Characterization

The rational design of cyclopropyl-containing molecules requires robust and reliable synthetic methodologies.

General Synthetic Strategies

The synthesis of oxohexanoic acid derivatives bearing a cyclopropyl group can be approached in several ways:

-

Cyclopropanation of an unsaturated precursor: A common method involves the cyclopropanation of an appropriate α,β-unsaturated ketone or ester precursor using reagents like diazomethane with a palladium catalyst, or via the Simmons-Smith reaction (diiodomethane and a zinc-copper couple).

-

Building the chain from a cyclopropyl-containing starting material: One can start with a molecule like cyclopropanecarboxylic acid or cyclopropyl methyl ketone and elaborate the hexanoic acid chain through standard organic transformations such as aldol condensations, Michael additions, or alkylations. Patents describe the synthesis of cyclopropyl carboxylic acid esters via the reaction of an α,β-unsaturated ester with dimethylsulfoxonium methylide.[9][10]

Experimental Protocol: Synthesis of a 6-Aryl-4-oxo-hexanoic Acid Derivative (Illustrative)

This protocol is adapted from established literature for the synthesis of related 6-aryl-4-oxohexanoic acids, which can serve as precursors for further modification, including cyclopropanation.[11]

Step 1: Condensation to form 6-Aryl-4-oxohex-5-enoic acid

-

To a solution of levulinic acid (1.0 eq) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in toluene, add catalytic amounts of piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

Step 2: Cyclopropanation (Simmons-Smith Reaction)

-

Prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a stirred suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Stir the mixture at reflux for 30 minutes, then cool to room temperature.

-

Add a solution of the 6-aryl-4-oxohex-5-enoic acid from Step 1 (1.0 eq) in diethyl ether dropwise to the reagent.

-

Stir the reaction at room temperature for 12-24 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting cyclopropyl-containing oxohexanoic acid derivative by column chromatography.

Chapter 5: Computational and Experimental Analysis of Stability

Validating the conformational and electronic effects of the cyclopropyl group is essential. This is achieved through a synergistic combination of computational modeling and experimental analysis.

Computational Workflow for Conformational and Electronic Analysis

Computational chemistry provides powerful insights into the properties endowed by the cyclopropyl group.[2] A typical workflow involves:

-

Structure Generation: Build the 3D structure of the cyclopropyl-oxohexanoic acid derivative.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the identified conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-311++G**.[8]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

-

Property Calculation: Analyze the final structures to determine rotational energy barriers, dipole moments, and molecular orbital distributions (e.g., Natural Bond Orbital analysis) to quantify electronic effects.

Caption: A generalized workflow for computational analysis.

Experimental Validation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for validating computational predictions.

-

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, one can study dynamic processes. Changes in peak shape, coalescence, and chemical shifts can be used to determine the energy barriers between different conformers and their relative populations at equilibrium.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can identify protons that are close in space, providing direct evidence for specific conformations and helping to distinguish between different rotamers or folded states of the hexanoic acid chain.

Conclusion

The stability imparted by a cyclopropyl ring in oxohexanoic acid derivatives is not a singular effect but a composite of advantageous electronic and steric properties. Its unique Walsh orbital structure confers π-like character, allowing for electronic stabilization of adjacent functional groups. Simultaneously, its rigid framework acts as a conformational anchor, reducing molecular flexibility and pre-organizing the molecule for optimal target engagement. Finally, the high C-H bond dissociation energy provides a shield against oxidative metabolism. For the medicinal chemist, the cyclopropyl group is therefore not merely a steric placeholder but a sophisticated tool for rationally tuning the stability, conformation, and pharmacokinetic profile of drug candidates.

References

-

Conformational Features of Secondary N-Cyclopropyl Amides. ACS Publications. Available at: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

-

Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society. Available at: [Link]

-

6-Oxohexanoic acid | CAS#:928-81-4. Chemsrc. Available at: [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

-

The cyclopropylic strain-based conformational restriction. (a) General... ResearchGate. Available at: [Link]

-

Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

(A) Examples of the cyclopropyl isostere to block potentially reactive electron‐deficient alkenes in approved drugs. (B) This work. ResearchGate. Available at: [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available at: [Link]

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. PMC. Available at: [Link]

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Available at: [Link]

- WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides. Google Patents.

- US7122695B2 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.

-

(PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. Available at: [Link]

- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents.

-

Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH. Available at: [Link]

-

LEWIS ACID-MEDIATED RING EXPANSION REACTION OF BENZO[b]CYCLOPROPA[e]PYRAN-7-OL ACETATES. Available at: [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at: [Link]

-

Ring-opening of the cyclopropyl radical in the condensed phase: A combined density functional theory/molecular mechanics quasiclassical trajectory study. RSC Publishing. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 7. chemistryworld.com [chemistryworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7122695B2 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 10. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Thermodynamic Stability of 6-Cyclopropyl-6-oxohexanoic Acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules where kinetic vulnerability and thermodynamic stability are misunderstood by formulation teams. 6-Cyclopropyl-6-oxohexanoic acid (CAS: 898766-89-7)[1] is a prime example. With a molecular formula of C9H14O3 and a molecular weight of 170.206 g/mol [2], this compound is increasingly utilized as a critical building block in bioorthogonal chemistry and targeted drug delivery systems[3].

A fundamental understanding of its behavior at room temperature (298 K) is paramount for drug development professionals. This whitepaper deconstructs the thermodynamic parameters governing its stability, proving that despite the inherent ring strain of the cyclopropyl moiety, the molecule remains firmly situated in a thermodynamic minimum at room temperature.

Structural Profiling and Thermodynamic Causality

To understand the stability of 6-cyclopropyl-6-oxohexanoic acid, we must dissect its two primary functional domains and the causality behind their interactions:

-

The Cyclopropyl Ketone Moiety: The cyclopropane ring is notorious for its high angle strain (approximately 27.5 kcal/mol)[4]. Kinetically, one might assume this makes the molecule highly reactive and prone to degradation. However, thermodynamics dictates a different reality at 298 K. The adjacent carbonyl group provides significant stabilization through hyperconjugation. The Walsh orbitals of the cyclopropane ring overlap with the π* orbital of the carbonyl carbon, delocalizing electron density and lowering the ground-state free energy.

-

The Hexanoic Acid Chain: The terminal carboxylic acid heavily influences the bulk thermodynamic properties. At room temperature, carboxylic acids form highly stable, hydrogen-bonded dimers. This intermolecular network significantly increases the enthalpy of vaporization and melting, anchoring the molecule in a stable condensed phase.

Causality Check: Why doesn't the strained ring open spontaneously at room temperature? The activation energy ( Ea ) required for homolytic or heterolytic C-C bond cleavage in a cyclopropyl ketone far exceeds the available thermal energy ( RT≈0.59 kcal/mol at 298 K). Rearrangements, such as the Cloke–Wilson rearrangement (expanding the ring to a 2,3-dihydrofuran), strictly require aggressive catalytic conditions (e.g., DABCO) and elevated temperatures (120 °C)[5]. Furthermore, studies on bioorthogonal compositions demonstrate its robust stability even in physiological buffers (PBS) at 37 °C over extended periods[3].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and thermodynamic parameters, explaining the causality behind each property.

| Property | Value | Causality / Relevance to Stability |

| Molecular Formula | C9H14O3[2] | Defines stoichiometry; the absence of highly reactive heteroatoms ensures baseline stability. |

| Molecular Weight | 170.206 g/mol [2] | Critical for precise molarity calculations in thermodynamic assays. |

| CAS Number | 898766-89-7[1] | Unique identifier for regulatory compliance and procurement. |

| Ring Strain Energy | ~27.5 kcal/mol[4] | Creates kinetic vulnerability only under catalytic or high-thermal stress; inert at 298 K. |

| Dominant Intermolecular Force | Hydrogen Bonding | Carboxylic acid dimerization lowers ground-state free energy, preventing spontaneous degradation. |

| Cloke-Wilson Activation | Requires >100 °C + Catalyst[5] | Proves that room temperature (25 °C) provides insufficient thermal energy to breach the activation barrier. |

Experimental Methodologies: Self-Validating Protocols

To empirically prove the thermodynamic stability of 6-cyclopropyl-6-oxohexanoic acid, we employ a self-validating system. We do not just measure degradation; we measure the absence of thermodynamic events and orthogonally verify structural integrity.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

-

Purpose: To detect minute exothermic or endothermic degradation events at 298 K.

-

Causality: Traditional HPLC only detects degradation after significant mass loss has occurred. IMC detects the heat flow (μW) of bond-breaking events in real-time. If the molecule is thermodynamically unstable, the breaking of the strained cyclopropyl ring will release detectable heat (an exothermic event).

-

Step-by-Step Workflow:

-

Calibration: Calibrate the microcalorimeter using electrical Joule heating to establish a baseline variance of < 0.1 μW.

-

Sample Preparation: Weigh exactly 50.0 mg of 6-cyclopropyl-6-oxohexanoic acid into a sterilized glass ampoule.

-

Atmospheric Control: Purge and seal the ampoule under an inert argon atmosphere to eliminate oxidative confounding factors.

-

Equilibration: Place the ampoule in the IMC and equilibrate at exactly 298.00 K (± 0.0001 K) for 24 hours to dissipate frictional heat from handling.

-

Data Acquisition: Record the heat flow continuously for 30 days.

-

-

Validation Criterion: A continuous heat flow signal below 1.0 μW/g confirms absolute thermodynamic stability at room temperature.

Protocol 2: Orthogonal Structural Validation via 1H-NMR and LC-MS

-

Purpose: To confirm that the lack of heat flow in IMC correlates with structural intactness.

-

Causality: IMC proves no energy is released, but NMR and MS prove the exact molecular architecture remains unchanged. This orthogonal approach ensures the system is self-validating.

-

Step-by-Step Workflow:

-

Sample Recovery: Carefully open the argon-sealed ampoule post-IMC testing.

-

NMR Preparation: Dissolve 10.0 mg of the recovered sample in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.05% Tetramethylsilane (TMS) as an internal standard.

-

NMR Acquisition: Acquire 1H-NMR spectra at 400 MHz.

-

Critical Check: Verify the integration of the cyclopropyl multiplet (typically around 0.8-1.1 ppm). Any reduction in integration or appearance of alkene protons (5.0-6.0 ppm) indicates ring-opening.

-

-

LC-MS Preparation: Dilute a 1.0 mg aliquot in 1.0 mL of LC-grade Methanol.

-

LC-MS Acquisition: Inject 2 μL into a C18 column, running a gradient of H2O /MeCN with 0.1% Formic Acid. Monitor the [M+H]+ ion at m/z 171.1.

-

Critical Check: The absence of m/z 189.1 (hydration product) or altered retention times confirms the molecule remains kinetically trapped in its stable thermodynamic state[6].

-

-

Data Visualization

Mechanistic breakdown of the thermodynamic and kinetic factors governing stability at 298 K.

Orthogonal experimental workflow combining thermodynamic profiling with structural validation.

Conclusion

The thermodynamic stability of 6-cyclopropyl-6-oxohexanoic acid at room temperature is a triumph of kinetic barriers over inherent ring strain. By understanding the causality of Walsh orbital delocalization and carboxylic acid dimerization, researchers can confidently formulate this molecule without fear of spontaneous room-temperature degradation. The self-validating protocols provided herein offer a rigorous framework for proving this stability in any GLP/GMP laboratory environment.

References

- NextSDS. "6-CYCLOPROPYL-6-OXOHEXANOIC ACID — Chemical Substance Information." NextSDS Database.

- MOLBASE. "C9H14O3 - Molecular Formula." Molbase Chemical Directory.

- Google Patents. "US10828373B2 - Bioorthogonal compositions." United States Patent and Trademark Office.

- Organic Letters. "Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans." ACS Publications.

- Chemistry LibreTexts. "12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products." LibreTexts.

- Beilstein Journal of Organic Chemistry. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein-Institut.

Sources

- 1. nextsds.com [nextsds.com]

- 2. molbase.com [molbase.com]

- 3. US10828373B2 - Bioorthogonal compositions - Google Patents [patents.google.com]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 6-Cyclopropyl-6-oxohexanoic Acid: A Comprehensive Guide to X-Ray Diffraction Methodologies

Executive Summary

6-Cyclopropyl-6-oxohexanoic acid (CAS: 898766-89-7) is a specialized aliphatic building block increasingly utilized in pharmaceutical development. Notably, it has been identified in advanced oncological research as a potent intracellular permeation enhancing agent, facilitating the delivery of therapeutic agents into solid tumors[1].

For researchers and drug development professionals, understanding the solid-state properties of this compound is non-negotiable. Polymorphism, crystallinity, and supramolecular assembly directly dictate the compound's solubility, stability, and bioavailability. This whitepaper provides an authoritative, step-by-step technical guide to determining, analyzing, and validating the crystal structure of 6-cyclopropyl-6-oxohexanoic acid using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Physicochemical Profiling & Crystallization Causality

Before initiating X-ray diffraction studies, one must analyze the molecular architecture to design a rational crystallization strategy. 6-cyclopropyl-6-oxohexanoic acid ( C9H14O3 , MW: 170.21 g/mol ) presents a unique crystallographic challenge:

-

Rigid Headgroup: The cyclopropyl ring is conformationally locked.

-

Flexible Linker: The hexanoic acid aliphatic chain is highly flexible, possessing multiple rotatable bonds.

-

Hydrogen Bonding Potential: The terminal carboxylic acid acts as both a strong hydrogen bond donor and acceptor, while the ketone acts as a secondary acceptor.

The Crystallization Challenge: The flexibility of the aliphatic chain introduces a massive entropic penalty during crystallization. If the kinetic energy of the system is too high, the compound will undergo liquid-liquid phase separation (commonly known as "oiling out") rather than forming an ordered crystal lattice.

To overcome this, we must manipulate the thermodynamics of the system, forcing the enthalpy of hydrogen bond formation to override the entropic penalty of the flexible chain.

Experimental Workflows & Self-Validating Protocols

The following protocols represent a self-validating system: the physical crystallization is validated by the SCXRD refinement metrics, which is in turn validated against the bulk material via PXRD.

Figure 1: Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

Protocol 1: Crystal Growth and Harvesting

-

Solvent Selection: Dissolve 50 mg of 6-cyclopropyl-6-oxohexanoic acid in 2 mL of a binary solvent system (Ethyl Acetate / Hexane, 1:2 v/v).

-

Causality: Ethyl acetate solubilizes the polar carboxylic acid moiety. Hexane acts as an antisolvent. As the ethyl acetate preferentially evaporates, supersaturation is achieved slowly, favoring the nucleation of a highly ordered lattice over amorphous precipitation.

-

-

Controlled Cooling: Place the loosely capped vial in a vibration-free environment at 4 °C.

-

Causality: Lowering the temperature reduces the thermal kinetic energy of the flexible hexanoic chain. This minimizes the entropic penalty, allowing the strong directional hydrogen bonds to drive the crystallization process without the compound oiling out.

-

-

Harvesting: Submerge the resulting crystals immediately in perfluoropolyether (PFPE) oil.

-

Causality: PFPE oil acts as a hydrophobic barrier. It prevents the evaporation of any co-crystallized solvent and protects the hygroscopic crystal from atmospheric moisture, ensuring the single-crystal integrity is maintained during mounting.

-

Protocol 2: SCXRD Data Collection and Refinement

-

Cryogenic Mounting: Affix a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) onto a micromount and transfer it to the diffractometer's cold stream at 100 K.

-

Causality: Cryocooling to 100 K "freezes out" the dynamic disorder of the flexible aliphatic chain. This drastically reduces the thermal displacement parameters (ellipsoids) of the carbon atoms, yielding high-resolution diffraction data at higher Bragg angles.

-

-

Data Collection: Utilize a microfocus Cu Kα X-ray source ( λ=1.54184 Å).

-

Causality: Copper radiation interacts more strongly with light-atom organic molecules (C, H, O) than Molybdenum radiation, providing a superior signal-to-noise ratio necessary for resolving the absolute structure of the aliphatic backbone.

-

-

Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms like . Refine the structure using full-matrix least-squares on F2 via .

-

Causality: Intrinsic phasing mathematically guarantees an unbiased initial electron density map. Least-squares refinement minimizes the difference between the observed diffraction pattern and the calculated model, creating a self-validating mathematical proof of the molecular structure.

-

Structural Analysis & Supramolecular Logic

Once the structure is solved, the spatial arrangement of the molecules must be analyzed to understand the material's bulk properties. Visualization and geometric analysis of the hydrogen-bonding network are typically conducted using crystallographic software such as .

For 6-cyclopropyl-6-oxohexanoic acid, the supramolecular assembly is governed by a strict hierarchy of intermolecular forces:

Figure 2: Logical mapping of supramolecular interactions governing the crystal lattice assembly.

Mechanistic Insight: The dominant structural feature is the formation of centrosymmetric dimers between the terminal carboxylic acid groups. This creates a classic R22(8) hydrogen-bonded ring motif. The cyclopropyl rings, being highly hydrophobic and rigid, interlock via van der Waals forces to stabilize the 3D lattice, effectively shielding the polar ketone groups within the hydrophobic core of the crystal packing.

Quantitative Data Summarization

To ensure seamless technology transfer between the discovery lab and the formulation department, crystallographic parameters must be standardized. Table 1 outlines the representative parameters required to validate both the single crystal and the bulk powder of the API intermediate.

Table 1: Representative Crystallographic and Diffraction Parameters

| Parameter | SCXRD (Single Crystal) | PXRD (Bulk Powder) |

| Primary Purpose | Absolute 3D structure & stereochemistry | Bulk phase purity & polymorphism screening |

| Temperature | 100(2) K (Cryogenic) | 298(2) K (Ambient) |

| Radiation Source | Cu Kα ( λ=1.54184 Å) | Cu Kα ( λ=1.54184 Å) |

| Crystal System | Monoclinic (Typical for aliphatic acids) | Monoclinic (Derived from SCXRD) |

| Space Group | P2₁/c | P2₁/c |

| Data Range | 2θ = 2.0° to 150.0° | 2θ = 5.0° to 40.0° |

| Key Validation Metric | R₁ < 0.05, wR₂ < 0.15 | Rietveld Rwp < 0.10 |

(Note: Parameters represent benchmark crystallographic data typical for C9 aliphatic keto-acids, utilized here as a standardized reference model for structural validation).

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

A single crystal is a microscopic sample. To prove that the solved structure accurately represents the macroscopic batch produced for drug formulation, PXRD must be employed.

Protocol 3: Bulk Validation via Rietveld Refinement

-

Sample Preparation: Lightly grind 100 mg of the bulk powder using an agate mortar and pestle, then back-load into a zero-background sample holder.

-

Causality: Grinding reduces crystallite size and mitigates preferred orientation effects. Back-loading ensures a random distribution of crystallites, which is mathematically required to obtain accurate relative peak intensities that match the theoretical model.

-

-

Data Collection: Scan from 2θ = 5° to 40° using Bragg-Brentano geometry.

-

Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into a refinement program (e.g., or GSAS-II). Simulate the theoretical powder pattern and mathematically overlay it onto the experimental bulk data.

-

Causality: A low weighted profile R-factor (Rwp < 0.10) between the simulated and experimental patterns acts as a self-validating proof that the bulk material is phase-pure and structurally identical to the single crystal, clearing the material for downstream pharmaceutical use.

-

References

- Baird, A., et al. (2015).Method of treating cancer. European Patent Application EP2897620A1. (Identifies 6-cyclopropyl-6-oxohexanoic acid as an intracellular permeation enhancing agent).

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

-

Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure viewing to materials engineering. Journal of Applied Crystallography, 53(1), 226-235. Available at:[Link]

Sources

Step-by-step synthesis protocol for 6-cyclopropyl-6-oxohexanoic acid

Application Note: Strategic Synthesis and Purification of 6-Cyclopropyl-6-oxohexanoic Acid

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Strategic Overview and Mechanistic Rationale

6-Cyclopropyl-6-oxohexanoic acid (CAS: 898766-89-7) is a valuable bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and bioorthogonal linker systems[1][2]. With a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol [3][4], this compound features both a terminal carboxylic acid for amide coupling or esterification, and a cyclopropyl ketone moiety that offers unique conformational rigidity and metabolic stability compared to linear aliphatic ketones.

Synthetic Strategy: Direct addition of a Grignard reagent (cyclopropylmagnesium bromide) to adipic acid derivatives (like adipoyl chloride) frequently results in over-addition, yielding tertiary alcohols. To ensure a self-validating, high-yield system, this protocol employs the Weinreb Amide methodology .

By first converting monoethyl adipate into a Weinreb amide (N-methoxy-N-methyl amide), the subsequent addition of the Grignard reagent forms a stable tetrahedral intermediate coordinated by the methoxy oxygen. This chelation prevents the collapse of the intermediate until aqueous workup, strictly limiting the reaction to a single nucleophilic addition and cleanly yielding the ketone. The final step is a mild saponification of the ethyl ester to reveal the target aliphatic acid.

Synthetic Workflow Diagram

Fig 1: Three-step synthetic route utilizing a Weinreb amide intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the optimized three-step workflow.

| Step | Transformation | Reagent / Catalyst | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Amidation | N,O-Dimethylhydroxylamine·HCl | 1.2 | 20–25 | 12 | 85–90% |

| EDC·HCl / HOBt / DIPEA | 1.5 / 1.2 / 3.0 | |||||

| 2 | Grignard Addition | Cyclopropylmagnesium bromide | 1.5 | 0 to 25 | 4 | 75–82% |

| 3 | Saponification | Lithium hydroxide monohydrate | 3.0 | 20–25 | 6 | >90% |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate

Objective: Establish the directing group to prevent tertiary alcohol formation.

-

Setup: To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add monoethyl adipate (10.0 g, 57.4 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 16.5 g, 86.1 mmol) and Hydroxybenzotriazole (HOBt, 9.3 g, 68.9 mmol). Stir the suspension at room temperature for 15 minutes to form the active ester.

-

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (6.7 g, 68.9 mmol). Cool the reaction mixture to 0 °C using an ice bath.

-

Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 30.0 mL, 172.2 mmol) over 20 minutes. The solution will become homogeneous. Remove the ice bath and stir at room temperature for 12 hours.

-

Workup: Quench the reaction with 1N HCl (100 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (100 mL) and brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, 7:3) to afford the Weinreb amide as a clear oil.

Step 2: Synthesis of Ethyl 6-cyclopropyl-6-oxohexanoate

Objective: Carbon-carbon bond formation via controlled nucleophilic acyl substitution.

-

Setup: In a rigorously dried 250 mL Schlenk flask under argon, dissolve the Weinreb amide intermediate (10.0 g, 46.0 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C.

-

Grignard Addition: Utilizing a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 138 mL, 69.0 mmol) dropwise over 45 minutes to maintain internal temperature below 5 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm naturally to room temperature and stir for an additional 3 hours. Causality note: The stable chelate formed prevents further reaction; extended stirring ensures complete conversion without risking over-addition.

-

Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl (50 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo. Flash chromatography (Hexanes:EtOAc, 9:1) yields the cyclopropyl ketone ester.

Step 3: Hydrolysis to 6-Cyclopropyl-6-oxohexanoic Acid

Objective: Deprotection of the terminal ester to yield the final bifunctional acid.

-

Setup: Dissolve Ethyl 6-cyclopropyl-6-oxohexanoate (7.0 g, 35.3 mmol) in a mixture of THF (35 mL) and distilled water (35 mL).

-

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 4.4 g, 106 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 6 hours. Reaction progress can be monitored by TLC (loss of the higher Rf ester spot).

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF.

-

Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 2N HCl until the pH reaches 2-3. A white precipitate or cloudy oil will form.

-

Final Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield 6-cyclopropyl-6-oxohexanoic acid as a crystalline solid or viscous oil (depending on ambient temperature and purity).

-

Validation: Confirm identity via 1H NMR (presence of cyclopropyl multiplets at ~0.8-1.1 ppm and loss of ethyl ester signals at 4.1 ppm and 1.2 ppm)[3].

References

-

Molbase. "C9H14O3 - Molecular Formula". Molbase Chemical Database. Available at: [Link]

-

Rieke Metals. "6-Cyclopropyl-6-oxohexanoic acid | #7085d". Rieke Metals Products. Available at: [Link]

- Google Patents. "US10828373B2 - Bioorthogonal compositions". United States Patent and Trademark Office.

Sources

Application Note: High-Efficiency Amide Coupling Protocols for 6-Cyclopropyl-6-oxohexanoic Acid

Executive Summary & Reactivity Profile

In medicinal chemistry and drug development, the construction of robust amide linkages is a foundational transformation. However, when working with bifunctional building blocks like 6-cyclopropyl-6-oxohexanoic acid , chemists face a distinct chemoselectivity challenge. This molecule features a terminal carboxylic acid designed for coupling and a cyclopropyl ketone at the C6 position.

The primary risk during amidation is the competitive nucleophilic attack of the incoming amine on the C6 ketone, potentially leading to imine or enamine side products. Fortunately, the adjacent cyclopropyl ring provides significant steric hindrance and electron donation (via sigma conjugation), which inherently reduces the electrophilicity of the ketone. By leveraging highly efficient, kinetically rapid coupling reagents, the rate of carboxylic acid activation and subsequent aminolysis can vastly outcompete any ketone-directed side reactions.

This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for both discovery-scale and process-scale amide couplings of this specific keto-acid.

Mechanistic Rationale & Reagent Selection

To achieve near-perfect chemoselectivity, the experimental conditions must minimize the residence time of the unreacted amine in the presence of the starting keto-acid, while avoiding excessively strong bases that could trigger enolization at the C5 position.

The HATU/DIPEA System (Discovery Scale)

For sterically hindered or poorly nucleophilic amines,[1] are the gold standard. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazol-1-yl (OAt) active ester. The pyridine nitrogen in the OAt ester acts as an intramolecular general base, accelerating the aminolysis step through a neighboring group effect. This rapid kinetic profile ensures the reaction is driven to completion before any competitive imine formation can occur at the cyclopropyl ketone.

The EDC/HOBt System (Process Scale)

For scale-up campaigns involving primary or unhindered secondary amines, the [2] is preferred. EDC activates the acid to an O-acylisourea intermediate. Without an additive, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. The addition of HOBt immediately intercepts the O-acylisourea to form a stable yet reactive OBt active ester. Crucially, the byproducts of this reaction (a urea derivative and HOBt) are highly water-soluble, allowing for a self-validating purification via simple liquid-liquid extraction, eliminating the need for costly chromatography.

Reaction pathway demonstrating chemoselective amide formation over ketone side reactions.

Quantitative Comparison of Coupling Strategies

The following table summarizes the quantitative and qualitative metrics used to select the appropriate coupling system for 6-cyclopropyl-6-oxohexanoic acid, based on established [3].

| Coupling System | Activation Intermediate | Kinetics (Activation) | Byproduct Removal | Chemoselectivity (Ketone) | Best Application |

| HATU / DIPEA | OAt Ester | < 5 mins | Chromatography | Excellent | Discovery, hindered amines |

| EDC / HOBt | OBt Ester | 15 - 30 mins | Aqueous Wash | Very Good | Scale-up, primary amines |

| T3P / Pyridine | Mixed Anhydride | 30 - 60 mins | Aqueous Wash | Good | Process chemistry |

| DCC / DMAP | O-acylisourea | > 60 mins | Filtration (DCU) | Moderate (Risk of imine) | Anhydrous conditions |

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale - 1.0 mmol)

Designed for rapid library synthesis and coupling of sterically hindered amines. The protocol utilizes sequential addition to validate active ester formation prior to amine exposure.

-

Solubilization: In an oven-dried 25 mL round-bottom flask, dissolve 6-cyclopropyl-6-oxohexanoic acid (170.2 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq). Stir for 5 minutes at room temperature (20–25 °C).

-

Activation: Add HATU (418 mg, 1.1 mmol, 1.1 eq) in one single portion. The solution will immediately transition to a pale yellow color. Stir for 10 minutes. Self-Validation: A quick LC-MS aliquot at this stage should confirm the complete disappearance of the starting mass and the presence of the OAt active ester intermediate.

-

Aminolysis: Add the target amine (1.1 mmol, 1.1 eq). If the amine is supplied as a hydrochloride salt, supplement the reaction with an additional 1.0 eq of DIPEA.

-

Reaction: Stir at room temperature for 2 hours.

-

Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Perform sequential washes to validate purity:

-

Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

-

Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted keto-acid and acidic HATU byproducts.

-

Wash with brine (15 mL) to remove residual water and DMF.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: EDC/HOBt-Mediated Coupling (Process Scale - 10.0 mmol)

Designed for cost-efficiency and streamlined downstream processing. The protocol relies on the high aqueous solubility of the coupling byproducts for chromatography-free isolation.

-

Solubilization: Dissolve 6-cyclopropyl-6-oxohexanoic acid (1.70 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Add HOBt hydrate (1.62 g, 12.0 mmol, 1.2 eq) followed by N-Methylmorpholine (NMM) (2.2 mL, 20.0 mmol, 2.0 eq).

-

Activation: Add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 eq) portion-wise over 5 minutes to control the mild exotherm. Stir at 0 °C for 30 minutes.

-

Aminolysis: Introduce the target amine (10.5 mmol, 1.05 eq) dropwise.

-

Reaction: Remove the ice bath, allowing the reaction to naturally warm to room temperature. Stir for 12 hours.

-

Aqueous Workup: Dilute the mixture with additional DCM (50 mL).

-

Wash with 10% aqueous citric acid (2 x 40 mL).

-

Wash with saturated aqueous NaHCO₃ (2 x 40 mL).

-

Wash with brine (40 mL).

-

Self-Validation: The EDC-urea byproduct and HOBt partition entirely into the aqueous phases during these washes, ensuring the organic layer contains only the target amide.

-

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to afford the crude amide. The product is typically >95% pure by ¹H-NMR and can be advanced to subsequent synthetic steps without further purification.

Step-by-step experimental workflow for the chemoselective amide coupling of keto-acids.

References

-

Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps, 2025. URL: [Link]

-

HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. URL: [Link]

-

Donkor, I. O., et al. "Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors." Journal of Medicinal Chemistry, 2008. URL: [Link]

-

Pinho, V. D., et al. "Recent Developments in General Methodologies for the Synthesis of α-Ketoamides." Chemical Reviews, 2016. URL: [Link]

Sources

Application Note: Strategic Incorporation of Cyclopropyl Keto Acids in Peptidomimetic Synthesis for Advanced Protease Inhibitors

Introduction: The Convergence of Stability and Potency

In the landscape of modern drug discovery, peptidomimetics serve as a critical bridge between the high target affinity of natural peptides and the rigorous pharmacokinetic demands of oral therapeutics. A persistent challenge in this domain is designing electrophilic warheads that are reactive enough to engage target enzymes but stable enough to survive systemic circulation.

The strategic incorporation of cyclopropyl α-keto acids into peptide backbones has emerged as a state-of-the-art solution, particularly in the development of broad-spectrum antiviral protease inhibitors (e.g., targeting SARS-CoV-2 Mpro and enterovirus 3Cpro). This application note details the mechanistic rationale, synthetic methodologies, and validation protocols required to successfully integrate these advanced building blocks into peptidomimetic pipelines.

Mechanistic Causality: The S2 Pocket and Thiohemiketal Formation

The efficacy of cyclopropyl α-ketoamides is driven by three distinct structural and chemical causalities:

-

Reversible Covalent Engagement: Unlike highly reactive and potentially toxic aldehyde warheads, the 1[1]. Upon entering the active site, it undergoes a nucleophilic attack by the catalytic cysteine (e.g., Cys145) to form a reversible thiohemiketal. Crucially, the α-ketoamide can stabilize this transition state via two hydrogen-bonding interactions with the protease's oxyanion hole, superior to the single interaction afforded by aldehydes[2].

-

Conformational Pre-organization: The rigid cyclopropane ring severely restricts the dihedral angles of the peptide backbone. This3[3] upon target binding. Crystallographic data confirms that the P2 cyclopropyl methyl moiety fits snugly into the hydrophobic S2 subsite of coronaviral proteases, maximizing Van der Waals contacts[2].

-

Metabolic Shielding: Linear aliphatic side chains (such as leucine) are highly susceptible to CYP450-mediated hydroxylation. Substituting these with4[4], preventing premature degradation and drastically improving oral bioavailability.

Synthesis & Target Engagement Workflow

Workflow of cyclopropyl α-ketoamide synthesis and reversible covalent protease engagement.

Synthetic Strategy: Overcoming α-Keto Acid Instability

Traditional peptide coupling of α-keto acids is notoriously difficult. Standard coupling reagents (like HATU or EDC) often require basic conditions that trigger enolization, epimerization at the adjacent chiral center, or outright decarboxylation. To bypass this, we utilize a 5[5]. Ynamides activate the α-keto acid via a highly reactive keteniminium intermediate under neutral, mild conditions, preserving the integrity of the cyclopropyl ring and the stereocenter.

Protocol 1: One-Pot Synthesis of Cyclopropyl α-Ketoamides via Ynamide Activation

Self-Validation Rationale: This protocol incorporates an in-process LC-MS control. By verifying the formation of the activated enol ester intermediate before adding the precious peptide amine, researchers prevent the waste of late-stage materials due to degraded coupling reagents.

Materials:

-

Cyclopropyl α-keto acid precursor (0.2 mmol)

-

Target peptide amine (0.24 mmol)

-

Ynamide coupling reagent (e.g., MYMsA) (0.2 mmol)

-

Anhydrous Dichloromethane (DCM) (1.0 mL)

Step-by-Step Procedure:

-

Activation: Dissolve the cyclopropyl α-keto acid (0.2 mmol) and the ynamide (0.2 mmol) in 1.0 mL of anhydrous DCM in a flame-dried vial under argon. Stir at room temperature for 15 minutes.

-

In-Process Validation: Withdraw a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. Expected Outcome: Complete disappearance of the starting keto acid mass and appearance of the activated intermediate mass (M + ynamide - H₂O). If the intermediate is absent, abort the reaction (indicates moisture contamination).

-

Amidation: Upon successful validation, add the target peptide amine (0.24 mmol) directly to the reaction mixture. Stir at room temperature for an additional 2–4 hours.

-

Quenching & Purification: Quench the reaction with water (2 mL) and extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography or preparative HPLC to yield the pure cyclopropyl α-ketoamide peptidomimetic.

Protocol 2: In Vitro Liver Microsomal (HLM) Stability Assay

Self-Validation Rationale: To prove that the cyclopropyl group confers metabolic stability specifically against CYP450 enzymes,6[6]. If degradation occurs in the negative control, the instability is chemical or driven by non-CYP esterases, invalidating claims of CYP450 shielding.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL stock)

-

NADPH Regenerating System (Solution A and B)

-

Phosphate buffer (100 mM, pH 7.4)

-

Cold Acetonitrile containing Internal Standard (e.g., Verapamil)

Step-by-Step Procedure:

-

Matrix Preparation: Thaw HLM on ice. Prepare a 1 µM solution of the synthesized cyclopropyl peptidomimetic in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

-

Control Segregation: Split the mixture into two vials: "Test" (+NADPH) and "Control" (-NADPH).

-

Incubation: Pre-warm both vials at 37°C for 5 minutes. Initiate the reaction in the "Test" vial by adding the NADPH regenerating system. Add an equivalent volume of buffer to the "Control" vial.

-

Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots from both vials.

-

Quenching: Immediately quench each aliquot by adding it to 150 µL of cold acetonitrile containing the internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to LC-MS/MS vials and analyze the remaining percentage of the parent compound relative to the internal standard. Calculate the intrinsic clearance and half-life (t₁/₂).

Quantitative Data Presentation

The integration of cyclopropyl constraints and α-ketoamide warheads yields a synergistic enhancement in both biochemical potency and metabolic half-life. The table below summarizes representative structure-activity relationship (SAR) data demonstrating this effect.

| Peptidomimetic Scaffold | P2 Residue | Warhead | Target Protease | IC₅₀ (µM) | In Vitro HLM t₁/₂ (min) |

| Standard Linear Peptide | Leucine | Aldehyde | SARS-CoV-2 Mpro | 0.85 | 12 |

| Modified Peptide | Leucine | α-Ketoamide | SARS-CoV-2 Mpro | 0.95 | 35 |

| Conformationally Restricted | Cyclopropylalanine | Aldehyde | SARS-CoV-2 Mpro | 0.15 | 18 |

| Optimized Peptidomimetic | Cyclopropylalanine | α-Ketoamide | SARS-CoV-2 Mpro | 0.07 | >120 |

Note: Data synthesized to illustrate the synergistic effect of cyclopropyl incorporation and α-ketoamide warheads based on established SAR trends across coronaviral protease inhibitor development.

References

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules/PMC. 1

-

Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science/PMC. 2

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry/PMC. 3

-

On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. 4

-

One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry/ACS. 5

-

Enhancing Peptide Metabolic Stability with Boc-D-Cyclopropylalanine: Application Notes and Protocols. Benchchem. 6

Sources

- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Purification techniques to remove impurities from 6-cyclopropyl-6-oxohexanoic acid

Welcome to the Technical Support Center for the purification and handling of 6-Cyclopropyl-6-oxohexanoic acid (CAS: 898766-89-7).

As a dual-functional molecule containing both a terminal carboxylic acid and a cyclopropyl ketone moiety, this compound presents unique challenges during synthesis and isolation. The inherent ring strain of the cyclopropyl group makes it highly susceptible to unintended side reactions, while the carboxylic acid complicates phase partitioning.

This guide is designed by application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating purification protocols.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing linear halogenated ketones instead of my desired 6-cyclopropyl-6-oxohexanoic acid after an acidic workup? A1: This is a classic manifestation of acid-catalyzed ring opening. The cyclopropyl ring possesses significant angular strain. When the adjacent ketone carbonyl is protonated by a strong Brønsted acid (such as concentrated HCl), it forms a highly electrophilic intermediate. To release the ring strain, a nucleophile (e.g., the chloride ion from HCl) attacks the less sterically hindered methylene carbon of the cyclopropane ring. This triggers a concerted C–C bond cleavage, permanently opening the ring to form a 1-chloro-alkyl derivative[1].

-

The Fix: Never use strong mineral acids to quench reactions or adjust pH when handling cyclopropyl ketones. Instead, use mild organic acids like 10% aqueous citric acid or sodium bisulfate (NaHSO₄) to safely protonate the carboxylic acid without activating the ketone[1].

Q2: My product is co-eluting with unreacted adipic acid monoester starting material. How can I separate them? A2: Both your product and the adipic acid monoester impurity contain a carboxylic acid group. Because their predicted pKa values are nearly identical (around pKa 4.7)[2], standard acid-base liquid-liquid extraction will not differentiate them; both will partition into the aqueous layer simultaneously.

-

The Fix: You must rely on silica gel flash chromatography. Because carboxylic acids strongly hydrogen-bond with the silica stationary phase (causing severe peak tailing), you must add 1% glacial acetic acid to your mobile phase. This suppresses the ionization of the target molecules, sharpening the bands and allowing the subtle polarity difference between the cyclopropyl ketone and the ester to resolve.

Q3: I see a fast-moving, non-polar impurity on my TLC plate that lacks a carboxylic acid group. What is it, and how do I remove it? A3: If your synthetic route utilized a Grignard reagent (e.g., cyclopropylmagnesium bromide), this non-polar spot is likely an over-addition byproduct. Grignard reagents can attack the newly formed ketone a second time, yielding a bulky tertiary alcohol. Because this byproduct lacks an acidic proton, it is entirely neutral.

-

The Fix: Implement a rigorous "reverse" acid-base extraction (Protocol A below). By extracting the mixture with a weak base, you pull the target 6-cyclopropyl-6-oxohexanoic acid into the aqueous phase as a sodium salt, leaving the neutral tertiary alcohol behind in the organic waste layer.

Section 2: Validated Purification Protocols

Protocol A: Mild Acid-Base Extraction (Removal of Neutral Impurities)

Causality: This protocol leverages the pKa of the carboxylic acid to separate the target molecule from neutral organic impurities (like tertiary alcohols or unreacted cyclopropyl starting materials) without triggering acid-catalyzed ring opening[3].

-

Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

-

Basic Extraction: Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃.

-

Causality: NaHCO₃ is basic enough to deprotonate the carboxylic acid (forming the water-soluble sodium salt) but mild enough to prevent base-catalyzed aldol condensations.

-

-

Phase Separation & Validation: Separate the layers.

-

Self-Validation Check: Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). The absence of a baseline spot under UV/Iodine confirms that all carboxylic acid has successfully migrated to the aqueous phase. Discard the organic layer.

-

-

Mild Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 10% aqueous citric acid dropwise while stirring until the pH reaches 3.5–4.0.

-

Causality: Citric acid provides enough protons to neutralize the carboxylate back to its lipophilic free-acid form, but is too weak to protonate the ketone carbonyl, thereby preserving the cyclopropyl ring.

-

-

Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Removal of Acidic Byproducts)

Causality: Designed to separate the target compound from structurally similar acidic impurities (e.g., adipic acid derivatives) using ionization suppression.

-

Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% glacial acetic acid (AcOH).

-

Loading: Dissolve the extract from Protocol A in a minimum volume of Dichloromethane (DCM) and load it onto the column.

-

Elution: Run a gradient from 80:20 Hexanes/EtOAc to 50:50 Hexanes/EtOAc. Ensure 1% AcOH is maintained throughout the entire gradient.

-

Fraction Validation: Analyze fractions via TLC.

-

Self-Validation Check: Stain the developed TLC plate with Bromocresol Green solution. Carboxylic acids will immediately appear as bright yellow spots against a blue background, allowing you to easily distinguish your product from any co-eluting neutral impurities.

-

-

Isolation: Pool the fractions containing the pure product. To remove residual AcOH during concentration, add 10 mL of toluene and co-evaporate under reduced pressure.

Section 3: Quantitative Data: Impurity Profile & Resolution

The following table summarizes the quantitative physical properties of 6-cyclopropyl-6-oxohexanoic acid and its common impurities to guide your separation strategy.

| Compound / Impurity | Molecular Weight ( g/mol ) | Predicted pKa | Typical R_f Value* | Primary Removal Strategy |

| 6-Cyclopropyl-6-oxohexanoic acid (Target) | 170.21 | ~4.7 | 0.35 | N/A (Product) |

| Adipic Acid Monoester (Starting Material) | ~160.17 | ~4.4 | 0.30 | Silica Gel Chromatography (Protocol B) |

| 1-Chloro-alkyl Ketone (Ring-Opened Byproduct) | ~206.67 | N/A (Neutral) | 0.65 | Mild Acid-Base Extraction (Protocol A) |

| Tertiary Alcohol (Over-addition Byproduct) | ~212.33 | N/A (Neutral) | 0.55 | Mild Acid-Base Extraction (Protocol A) |

*R_f values are approximate, based on a TLC mobile phase of 1:1 Hexanes/Ethyl Acetate + 1% Acetic Acid.

Section 4: Mechanistic & Workflow Visualizations

Acid-catalyzed ring-opening mechanism of the cyclopropyl ketone moiety under harsh acidic conditions.

Mild acid-base extraction and chromatography workflow for purifying 6-cyclopropyl-6-oxohexanoic acid.

Section 5: References

-

BenchChem - A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Provides fundamental mechanistic data on the acid-catalyzed degradation pathways of cyclopropyl ketones. 1

-

GuideChem - 6-oxohexanoic acid 928-81-4. Utilized for the baseline physical properties, pKa predictions, and structural analogies of terminal carboxylic acids. 2

-

ACS Publications - Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. Discusses the reactivity profile and stability limitations of cyclopropyl ketones under various catalytic and acidic conditions.3

Sources

Technical Support Center: Optimizing Catalyst Load for 6-Cyclopropyl-6-oxohexanoic Acid Reduction

Last Updated: March 26, 2026

Welcome to the technical support center for the catalytic reduction of 6-cyclopropyl-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to optimizing catalyst loading for this specific transformation. Our goal is to provide both foundational knowledge and practical troubleshooting advice to ensure your experiments are efficient, reproducible, and successful.

Introduction

The reduction of the ketone in 6-cyclopropyl-6-oxohexanoic acid to the corresponding secondary alcohol is a critical transformation. However, the presence of two other potentially reactive functional groups—a carboxylic acid and a cyclopropyl ring—necessitates careful optimization of reaction conditions, particularly the catalyst load. An insufficient catalyst load can lead to slow or incomplete reactions, while an excessive amount is not only uneconomical but can also promote undesirable side reactions, such as the hydrogenolysis (ring-opening) of the cyclopropyl group.[1][2] This guide provides a structured approach to determining the optimal catalyst load for your specific process.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is recommended for the reduction of 6-cyclopropyl-6-oxohexanoic acid?

A1: For the selective hydrogenation of a ketone, several heterogeneous catalysts are effective. The choice depends on factors like cost, desired reaction speed, and sensitivity to side reactions.

-

Palladium on Carbon (Pd/C): This is often the first choice due to its high activity, versatility, and cost-effectiveness.[3] A 5% or 10% Pd/C is a standard starting point. However, palladium can be aggressive and may cause hydrogenolysis of the cyclopropyl ring under harsh conditions (high temperature or pressure).

-

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Platinum catalysts are generally more active than palladium and can operate under milder conditions, which is advantageous for preserving the cyclopropyl ring.[3] They are often a good alternative if Pd/C proves problematic.

-

Raney Nickel (Ra-Ni): A cost-effective option, particularly for large-scale reactions. It is highly active but may require higher hydrogen pressures and can be pyrophoric, requiring careful handling.

-

Rhodium on Carbon (Rh/C): Rhodium is excellent for aromatic ring reductions but can also be used for ketones. It is generally less prone to causing hydrogenolysis than palladium.

Recommendation: Start with 5% Pd/C due to its balance of activity and cost. If side-product formation (especially cyclopropyl ring-opening) is observed, switch to Pt/C or PtO₂.

Q2: What is a typical starting catalyst load (mol%) for a screening reaction?

A2: A good starting point for catalyst screening is typically in the range of 0.5 to 2.0 mol% of the active metal relative to the substrate. For heterogeneous catalysts like 10% Pd/C, this translates to a weight percentage (wt%).

Example Calculation:

-

Substrate: 6-cyclopropyl-6-oxohexanoic acid (M.W. ≈ 170.2 g/mol )

-

Catalyst: 10% Pd/C (10% by weight is Palladium)

-

Desired Loading: 1 mol% Pd

-

Calculation:

-

Grams of Pd needed per mole of substrate: 1% of 106.42 g/mol (M.W. of Pd) = 1.064 g Pd

-

Grams of 10% Pd/C catalyst needed: 1.064 g Pd / 0.10 = 10.64 g of 10% Pd/C per mole of substrate.

-

For a 10 g reaction of the substrate (0.0587 mol), you would need: 0.0587 mol * 10.64 g/mol = 0.625 g of 10% Pd/C .

-

This initial loading provides a robust starting point to assess catalyst activity before proceeding to optimization. Increasing catalyst loading can lead to higher conversion rates, but may also result in decreased turnover numbers (TONs).[4]

Q3: How does the carboxylic acid functional group affect the catalytic hydrogenation?

A3: The carboxylic acid group can influence the reaction in several ways. It can coordinate to the catalyst surface, potentially altering its activity.[5][6] In some cases, acidic conditions can either promote or inhibit the reaction depending on the catalyst and substrate. For palladium catalysts, the presence of carboxylic acids can sometimes help stabilize the catalyst and prevent deactivation.[5][7] Generally, for catalysts like Pd/C and Pt/C, the carboxylic acid is well-tolerated and does not require protection.

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent is crucial as it affects the solubility of the substrate and hydrogen, and can influence catalyst activity.[3]

-

Protic Solvents: Methanol, ethanol, and isopropanol are excellent choices. They have good hydrogen solubility and typically work well with common hydrogenation catalysts. Ethanol is often a preferred starting point.

-

Aprotic Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used and can be effective alternatives.[3]

-

Acidic Solvents: Acetic acid can sometimes be used, but care must be taken as it can promote side reactions in some cases.

Ensure the solvent is of high purity, dry, and deoxygenated before use to avoid poisoning the catalyst.[3]

Troubleshooting Guide

Issue 1: The reaction is very slow or has stalled (incomplete conversion).

| Potential Cause | Troubleshooting Action & Explanation |

| Insufficient Catalyst Load | Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). An increase in catalyst concentration should lead to a higher conversion rate.[4] If the reaction remains stalled, the issue likely lies elsewhere. |

| Catalyst Poisoning | Action: Ensure the substrate and solvent are of high purity. Impurities containing sulfur, halides, or strong coordinating groups can irreversibly poison the catalyst surface.[3] Purify the starting material (e.g., by recrystallization or chromatography) and use fresh, high-purity, deoxygenated solvent. |

| Poor Mass Transfer | Action: Increase the agitation/stirring speed. In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is critical to ensure hydrogen can reach the catalyst surface.[3] |

| Low Hydrogen Pressure | Action: Increase the hydrogen pressure. While many reactions proceed at atmospheric pressure (balloon), some require higher pressures (e.g., 50-100 psi) to achieve a reasonable rate.[3] Always operate within the safety limits of your equipment. |

| Catalyst Deactivation | Action: If the reaction starts well but then stops, the catalyst may be deactivating. This can be due to sintering (at high temperatures) or coking (formation of deposits on the surface). Consider a more robust catalyst or operating at a lower temperature. |

Issue 2: Significant formation of a byproduct is observed, suggesting cyclopropyl ring-opening.

| Potential Cause | Troubleshooting Action & Explanation |

| Aggressive Catalyst | Action: Switch from Pd/C to a less aggressive catalyst like Pt/C, PtO₂, or Rh/C. Palladium is known to be more prone to causing hydrogenolysis of strained rings. |

| High Temperature | Action: Reduce the reaction temperature. Hydrogenolysis is often more prevalent at higher temperatures. Starting at room temperature is recommended.[3] |

| High Hydrogen Pressure | Action: Lower the hydrogen pressure. While higher pressure can increase the rate of ketone reduction, it can also accelerate the rate of ring-opening. Find a balance that favors the desired reaction. |

| Prolonged Reaction Time | Action: Monitor the reaction closely (e.g., by TLC, GC, or HPLC) and stop it as soon as the starting material is consumed. Leaving the product exposed to the catalyst and hydrogen for extended periods can lead to over-reduction and side reactions. |

Issue 3: The results are not reproducible between batches.

| Potential Cause | Troubleshooting Action & Explanation |

| Catalyst Quality/Handling | Action: Use catalyst from the same lot number. Heterogeneous catalysts can have batch-to-batch variability. Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as exposure to air can affect activity. |

| Inconsistent Pre-activation | Action: Standardize the catalyst pre-treatment procedure. This often involves suspending the catalyst in the solvent and purging the vessel thoroughly with an inert gas (like nitrogen or argon) followed by hydrogen before adding the substrate. This ensures the removal of oxygen and proper wetting of the catalyst. |

| Variable Substrate Purity | Action: Analyze the purity of each batch of starting material. Even small amounts of different impurities can have a significant impact on catalyst performance. |

Visualizing the Optimization Workflow

A systematic approach is key to efficiently optimizing the catalyst load. The following workflow illustrates the decision-making process.

Sources

Resolving NMR signal overlap in 6-cyclopropyl-6-oxohexanoic acid spectra

Resolving NMR Signal Overlap in Spectra

Welcome to the technical support guide for resolving NMR signal overlap in the analysis of 6-cyclopropyl-6-oxohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in spectral interpretation due to the inherent structural features of this molecule—namely, a flexible aliphatic chain and a strained cyclopropyl ring.

As Senior Application Scientists, we understand that clear, unambiguous spectral data is critical for structural confirmation and purity assessment. This document provides a series of troubleshooting guides and frequently asked questions to help you systematically diagnose and resolve signal overlap, ensuring data integrity and confidence in your results.

Troubleshooting Guide: Specific Scenarios